9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound categorized within the purine derivatives. This compound exhibits a unique structural arrangement characterized by a purine core substituted with two methoxyphenyl groups, an 8-oxo functional group, and a carboxamide at the 6-position. The molecular formula for this compound is C13H11N5O3, and its molecular weight is approximately 285.26 g/mol. Its structural features contribute to its diverse chemical properties and potential applications in medicinal chemistry and organic synthesis.
The synthesis of 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. Key steps include:
The synthesis may also incorporate advanced techniques such as continuous flow reactions to optimize yield and sustainability compared to traditional batch methods. This approach can enhance reaction efficiency and minimize waste.
The molecular structure of 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be represented by various chemical notation systems:
InChI=1S/C13H11N5O3/c1-21-8-4-2-3-7(5-8)18-12-10(17-13(18)20)9(11(14)19)15-6-16-12/h2-6H,1H3,(H2,14,19)(H,17,20)
COC1=CC=CC(=C1)N2C3=NC=NC(=C3NC2=O)C(=O)N
The compound's structural features facilitate its interaction with biological targets, potentially enhancing its therapeutic efficacy. Techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy are typically employed to elucidate its molecular structure .
9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction under controlled conditions.
The specific products formed from these reactions depend on the conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
The mechanism of action of 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets:
The physical properties of 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide include:
The chemical properties are influenced by the presence of methoxy groups which enhance solubility and reactivity in biological systems. Its unique structure allows for potential interactions with various biological targets that could lead to therapeutic applications .
The applications of 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide span several fields:
This comprehensive overview highlights the significance of 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide in various scientific domains while elucidating its synthesis, structure, reactions, mechanism of action, properties, and applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: